

PX-866-17OH solubility in DMSO and culture media

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Compound of Interest

Compound Name: PX-866-17OH

Cat. No.: B593762

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Technical Support Center: PX-866-17OH

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **PX-866-17OH**. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Solubility and Preparation of Stock Solutions

Quantitative Data Summary

Precise solubility data for **PX-866-17OH** is not readily available in the public domain. However, data for the closely related parent compound, PX-866, is available and can serve as a valuable reference.

Compound	Solvent	Solubility	Molar Concentration (approx.)	Source
PX-866	DMSO	14 mg/mL	26.6 mM	Cayman Chemical
PX-866	DMSO	50 mM	50 mM	LKT Labs
PX-866	DMSO	100 mg/mL	190.26 mM	MedchemExpress
PX-866	Ethanol	25 mg/mL	47.5 mM	Cayman Chemical

Frequently Asked Questions (FAQs)

Q1: How should I dissolve **PX-866-17OH**?

A1: While specific data for **PX-866-17OH** is limited, based on its parent compound PX-866, it is recommended to dissolve it in high-quality, anhydrous DMSO to prepare a concentrated stock solution. For PX-866, a stock solution of 10 mM is commonly prepared by dissolving 1 mg of the compound in 190.26 μ L of DMSO.^[1] It is advisable to start with a small amount to ensure it goes into solution completely.

Q2: What is the recommended storage condition for the **PX-866-17OH** stock solution?

A2: Stock solutions of PX-866 in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. Once a stock solution is made, it is recommended to use it within 3 months to maintain its potency.^[1]

Q3: I am observing precipitation of **PX-866-17OH** when I add it to my cell culture medium. What should I do?

A3: This is a common issue when diluting a DMSO stock solution into an aqueous buffer like cell culture media. Here are some troubleshooting steps:

- Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.
- Serial Dilutions: Instead of adding the concentrated stock directly to your final volume of media, perform serial dilutions in the culture medium.
- Pre-warming: Gently warm the culture medium to 37°C before adding the compound.
- Vortexing: Vortex or mix the solution thoroughly immediately after adding the compound to the medium.

Q4: What is the mechanism of action of **PX-866-17OH**?

A4: **PX-866-17OH** is a metabolite of PX-866, which is a potent, irreversible pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). By inhibiting PI3K, PX-866 and its metabolites block the activation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and motility.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Inconsistent experimental results	Degradation of the compound due to improper storage.	Aliquot the DMSO stock solution and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture media for each experiment.
Inaccurate pipetting of the concentrated stock solution.	Use calibrated micropipettes and perform serial dilutions to achieve the desired final concentration.	
High background signal in assays	DMSO interference.	Ensure that the final DMSO concentration in all experimental and control wells is identical and kept to a minimum (ideally $\leq 0.1\%$).
Low potency or lack of expected biological effect	Incorrect working concentration.	The effective concentration can be cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. For PX-866, typical working concentrations range from 10 nM to 1000 nM. ^[1]
Cell line resistance.	Some cell lines may have mutations downstream of PI3K (e.g., in RAS) that confer resistance to PI3K inhibitors.	

Experimental Protocols

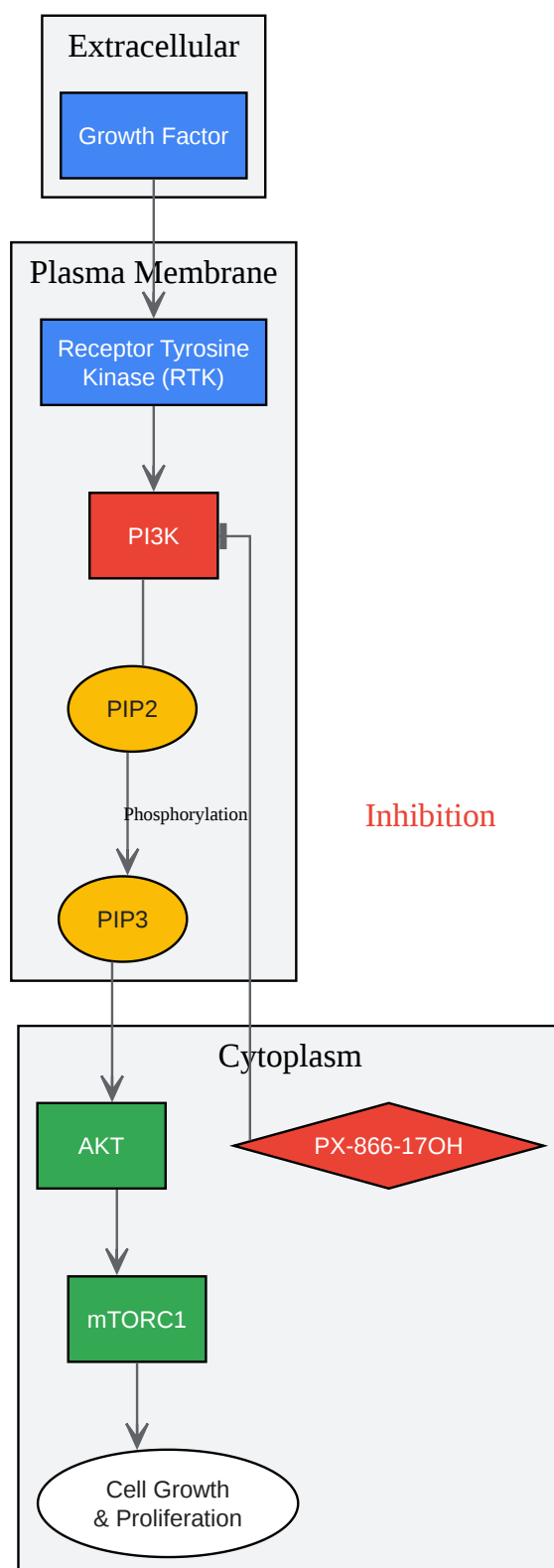
1. Preparation of a 10 mM Stock Solution of PX-866 in DMSO

- Materials: PX-866 powder, anhydrous DMSO, sterile microcentrifuge tubes.
- Procedure: a. Allow the vial of PX-866 powder to equilibrate to room temperature before opening. b. To prepare a 10 mM stock solution, add 190.26 μ L of DMSO to 1 mg of PX-866 (Molecular Weight: 525.59 g/mol).^[1] c. Vortex the solution until the powder is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.

2. General Protocol for Treating Cells in Culture

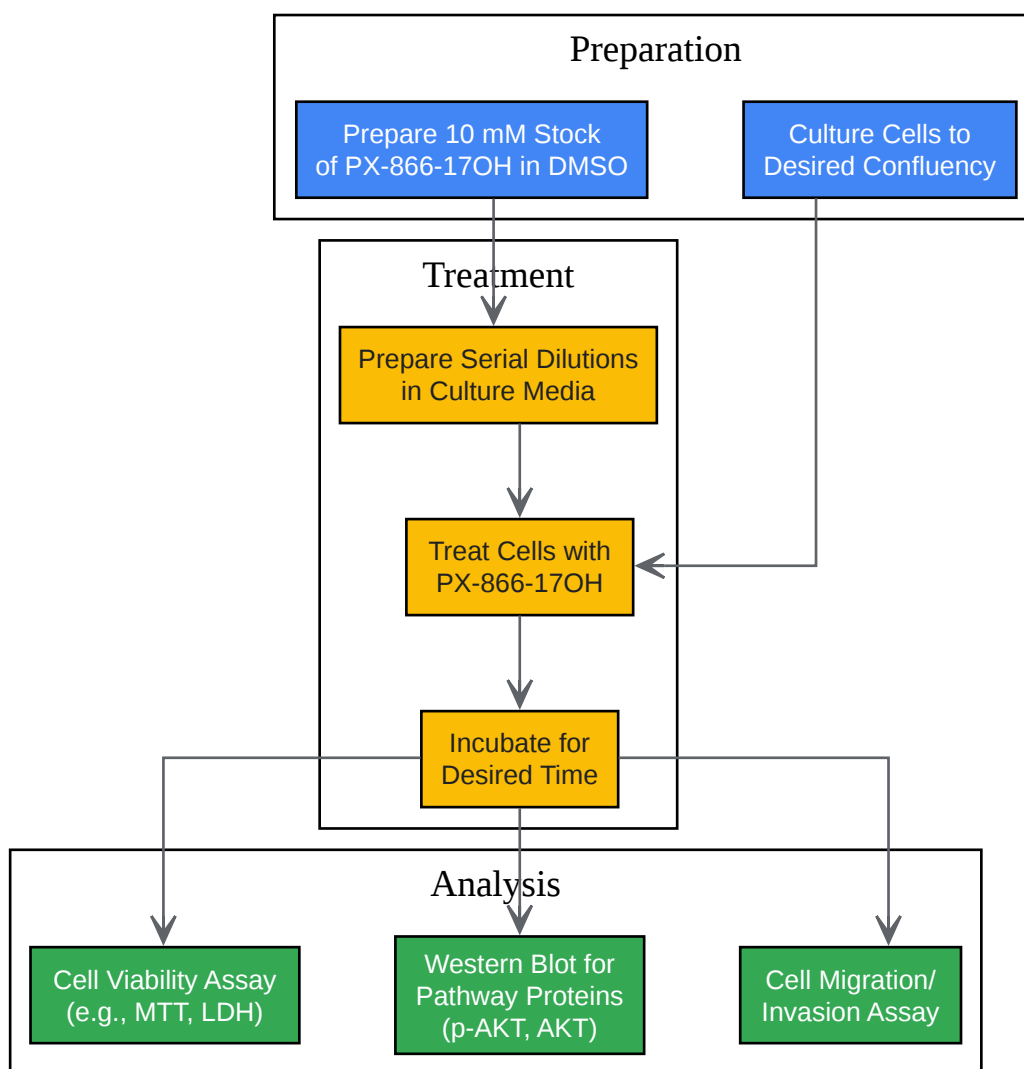
- Materials: Prepared stock solution of PX-866, cell culture medium, sterile pipette tips, and culture plates with seeded cells.
- Procedure: a. Thaw an aliquot of the PX-866 stock solution at room temperature. b. Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. c. Remove the existing medium from the cells and replace it with the medium containing the desired concentration of PX-866. d. Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of PX-866 used). e. Incubate the cells for the desired period (typically 1-24 hours) before performing downstream analysis.^[1]

Visualizations



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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of **PX-866-17OH**.



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Caption: A general experimental workflow for in vitro studies using **PX-866-17OH**.

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